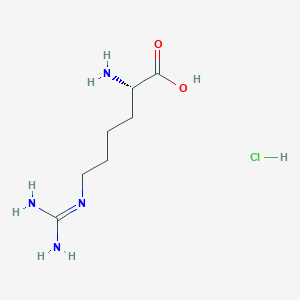

H-HomoArg-OH.HCl

Description

Propriétés

IUPAC Name |

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBVNVCKUYUDM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342617 | |

| Record name | L-Homoarginine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-01-8 | |

| Record name | L-Homoarginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homoarginine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-homoarginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-HomoArg-OH.HCl chemical structure and properties

An In-depth Technical Guide to H-HomoArg-OH.HCl for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homoarginine hydrochloride (this compound) is a non-proteinogenic amino acid that serves as a specific inhibitor of liver-type alkaline phosphatase and plays a significant role in cardiovascular health.[1] Structurally similar to L-arginine, it influences nitric oxide (NO) availability, a key signaling molecule in various physiological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

L-Homoarginine is an α-amino acid that is a homolog of L-arginine, featuring an additional methylene (B1212753) group in its side chain.[2] It is the guanidino derivative of lysine. The hydrochloride salt form, this compound, is commonly used in research settings.

IUPAC Name: (2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride[3]

Chemical Formula: C7H17ClN4O2[1][3]

SMILES: Cl.N--INVALID-LINK--C(O)=O

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 224.69 g/mol | |

| Appearance | White crystalline powder/solid | |

| Melting Point | 213-215 °C | |

| Density | 1.39 g/cm³ | |

| Boiling Point | 414.1 °C at 760 mmHg | |

| Vapor Pressure | 1.06x10⁻⁶ mmHg at 25°C | |

| Refractive Index | 1.586 | |

| CAS Number | 1483-01-8 |

Biological Role and Signaling Pathways

L-Homoarginine is an endogenous metabolite that has garnered significant attention for its association with cardiovascular health and mortality. Low plasma concentrations of homoarginine have been linked to adverse cardiovascular events, including stroke.

The primary mechanism of action is believed to be its influence on the nitric oxide (NO) signaling pathway. L-Homoarginine can enhance NO availability in two ways:

-

Direct Substrate for Nitric Oxide Synthase (NOS): It can act as an alternative, albeit weaker, substrate for NOS to produce NO.

-

Inhibition of Arginase: It can inhibit the enzyme arginase, which competes with NOS for their common substrate, L-arginine. By inhibiting arginase, L-homoarginine increases the intracellular concentration of L-arginine, leading to greater NO production.

Furthermore, L-homoarginine is a specific inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in vascular calcification. This inhibitory action may contribute to its cardioprotective effects.

The synthesis of L-homoarginine in the body is primarily carried out by the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers an amidino group from L-arginine to L-lysine.

Caption: L-Homoarginine synthesis and its role in nitric oxide signaling.

Experimental Protocols

Solubility and Solution Preparation

Proper dissolution is critical for in vitro and in vivo experiments. The following table summarizes solubility data.

| Solvent | Concentration | Method | Source |

| Water (H₂O) | 10 mM | Sonication is recommended | |

| PBS | 100 mg/mL (445.06 mM) | Ultrasonic assistance may be needed |

Protocol for Preparing Stock Solutions:

-

Weigh the required amount of this compound powder.

-

Add the appropriate solvent (e.g., sterile water or PBS) to the desired concentration.

-

To aid dissolution, use a vortex mixer and/or sonicate the solution until it is clear.

-

For cell-based assays or in vivo studies, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.

-

Store stock solutions in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.

Protocol for In Vivo Formulation (Reference):

This is a general reference protocol and should be adapted based on the specific animal model and administration route.

-

Dissolve this compound in a small amount of DMSO.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix well.

-

Finally, add Saline or PBS to reach the final desired volume and concentration.

A sample formulation could be: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

Synthesis

While detailed, step-by-step synthesis protocols are proprietary or found within specific patents, the general approach involves the guanidination of L-lysine. One patented method describes the synthesis of a related compound, lauroyl arginine ethyl ester hydrochloride, by reacting L-arginine ethyl ester hydrochloride with lauric acid. Another synthetic strategy for L-arginine, which could be adapted, involves the regioselective reduction and functional group manipulation of aspartic acid to form an ornithine derivative, followed by guanylation.

Safety and Handling

This compound is the hydrochloride salt of L-homoarginine. The handling precautions should consider the properties of both the amino acid and the acidic component.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Inhalation: Avoid breathing dust, vapors, or mists. Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.

-

Skin and Eye Contact: Causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth but do not induce vomiting. There is a danger of perforation of the esophagus and stomach. Seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from incompatible materials such as strong bases and oxidizing agents.

-

Stability: The product is chemically stable under standard ambient conditions.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.

References

A Comprehensive Technical Guide to the Synthesis and Purification of L-Homoarginine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homoarginine, a non-proteinogenic amino acid and a higher homolog of L-arginine, is a molecule of significant interest in biomedical research due to its involvement in the nitric oxide pathway and its potential as a therapeutic agent. This technical guide provides an in-depth overview of the chemical synthesis and purification of L-homoarginine hydrochloride. The primary focus is on the widely employed method of guanidinating L-lysine, a process that is both efficient and specific. This document details the experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic workflow and relevant biological pathways to offer a comprehensive resource for researchers in chemistry and drug development.

Introduction

L-homoarginine [(2S)-2-amino-6-guanidinohexanoic acid] is a cationic amino acid structurally similar to L-arginine, containing an additional methylene (B1212753) group in its side chain. It is naturally synthesized from L-lysine via the action of arginine:glycine amidinotransferase (AGAT), an enzyme also involved in creatine (B1669601) biosynthesis[1][2]. L-homoarginine serves as a substrate for nitric oxide synthase (NOS), contributing to the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system[3][4]. Due to its physiological roles, synthetic L-homoarginine hydrochloride is a valuable tool for in-vitro and in-vivo studies exploring its therapeutic potential.

The most common and practical approach for the chemical synthesis of L-homoarginine is the guanidination of the ω-amino group of L-lysine. This process requires the selective protection of the α-amino group to prevent undesired side reactions. This guide will elaborate on a robust method involving copper(II) ion protection, guanidination with O-methylisourea, and subsequent purification to yield high-purity L-homoarginine hydrochloride.

Chemical Synthesis of L-Homoarginine Hydrochloride

The synthesis of L-homoarginine hydrochloride from L-lysine is a multi-step process that can be broken down into three main stages: protection of the α-amino group, guanidination of the ω-amino group, and deprotection followed by purification.

Overall Synthetic Scheme

The general workflow for the synthesis is depicted below. The process begins with the formation of a copper chelate with L-lysine to protect the α-amino and carboxyl groups, followed by the guanidination of the exposed ω-amino group. The final steps involve the removal of the copper ion and purification of the target compound.

Experimental Protocol

The following protocol is a detailed method for the synthesis and purification of L-homoarginine hydrochloride, based on established procedures.

Step 1: Protection of the α-Amino Group of L-Lysine

-

In a reaction vessel, dissolve L-lysine hydrochloride in deionized water.

-

Add a copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O) or basic copper(II) carbonate (Cu₂(OH)₂CO₃), to the L-lysine solution.

-

Stir the mixture at a controlled temperature (e.g., 20-30°C or heated to reflux depending on the copper salt) for a specified time (e.g., 1-2.5 hours) to form the di-lysine copper complex. The formation of the complex is indicated by a color change to blue.

Step 2: Guanidination of the ω-Amino Group

-

Prepare a solution of the guanidinating agent, typically O-methylisourea hemisulfate, by dissolving it in an aqueous sodium hydroxide (B78521) solution.

-

Add the guanidinating solution to the di-lysine copper complex solution.

-

Adjust the pH of the reaction mixture to alkaline conditions (e.g., pH 10.5-11.5) using a base such as sodium hydroxide or ammonia (B1221849) water.

-

Allow the reaction to proceed at a controlled temperature (e.g., 28-32°C) for several hours (e.g., 6 hours) or days, with stirring.

Step 3: Deprotection and Removal of Copper

-

After the guanidination is complete, the copper needs to be removed from the di-homoarginine copper complex. This can be achieved by adding a solution of ammonium (B1175870) sulfide (B99878) or by bubbling hydrogen sulfide gas through the reaction mixture. This will precipitate copper(II) sulfide (CuS) as a black solid.

-

Filter the mixture to remove the precipitated CuS.

-

Adjust the pH of the filtrate to an acidic value (e.g., pH 2-3) with hydrochloric acid.

Step 4: Purification by Ion-Exchange Chromatography

-

The crude L-homoarginine solution is purified using cation-exchange chromatography. A strongly acidic cation exchange resin (e.g., Dowex 50 or Amberlite IR-120 in H⁺ form) is typically used.

-

Load the acidic filtrate onto the equilibrated column.

-

Wash the column with deionized water to remove any unbound impurities.

-

Elute the bound L-homoarginine using a dilute solution of ammonia or a gradient of an appropriate buffer.

-

Collect the fractions and monitor for the presence of L-homoarginine using a suitable analytical technique (e.g., ninhydrin (B49086) test).

Step 5: Crystallization of L-Homoarginine Hydrochloride

-

Pool the fractions containing pure L-homoarginine and concentrate the solution under reduced pressure.

-

Adjust the pH to approximately 3.5 with hydrochloric acid.

-

Add a mixture of absolute ethanol (B145695) and tetrahydrofuran (B95107) (or other suitable anti-solvents) to the concentrated aqueous solution to induce crystallization.

-

Cool the mixture to facilitate complete precipitation of the L-homoarginine hydrochloride crystals.

-

Collect the white crystalline solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

Quantitative Data

The yield and purity of the final product can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes typical quantitative data for the synthesis of L-homoarginine hydrochloride.

| Parameter | Value | Reference/Source |

| Purity | ≥98% (TLC) | Commercial Supplier (Sigma-Aldrich)[5] |

| ≥99% (HPLC) | Commercial Supplier (Chem-Impex) | |

| Melting Point | 213-215 °C | Sigma-Aldrich |

| 207-209 °C | BOC Sciences | |

| Yield | Not explicitly stated in primary literature, but industrial processes are optimized for high yields. | General observation from patents. |

Biological Pathways Involving L-Homoarginine

L-homoarginine is endogenously synthesized and participates in key metabolic pathways. Understanding these pathways is crucial for researchers investigating its physiological and pathological roles.

L-Homoarginine and the Nitric Oxide Pathway

L-homoarginine can be a substrate for nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation and other physiological processes.

Biosynthesis of L-Homoarginine via the Creatine Biosynthesis Pathway

The primary enzyme responsible for the synthesis of L-homoarginine is L-arginine:glycine amidinotransferase (AGAT), which is also the first enzyme in the creatine biosynthesis pathway. AGAT transfers an amidino group from L-arginine to L-lysine to form L-homoarginine.

L-Homoarginine and the Urea (B33335) Cycle

L-homoarginine can also be synthesized from L-lysine through reactions analogous to the urea cycle, where ornithine transcarbamylase (OTC) can utilize lysine as a substrate, albeit less efficiently than ornithine.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of L-homoarginine hydrochloride, a compound of growing importance in biomedical research. The guanidination of L-lysine with appropriate protection and purification strategies stands as a reliable and efficient method for obtaining high-purity L-homoarginine hydrochloride. The provided experimental protocols, quantitative data, and pathway visualizations offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to produce and utilize this valuable molecule in their studies. Further optimization of reaction conditions and purification techniques may lead to even more efficient and scalable synthetic routes.

References

- 1. Novel Biosynthesis, Metabolism and Physiological Functions of L-Homoarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of the L-arginine/L-homoarginine/nitric oxide pathway in preterm neonates: potential roles for homoarginine and asymmetric dimethylarginine in foetal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of homoarginine (hArg) and asymmetric dimethylarginine (ADMA) from acutely and chronically administered free L-arginine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

The Biological Role of L-Homoarginine in the Nitric Oxide Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homoarginine, a non-proteinogenic amino acid, has emerged as a molecule of significant interest within the scientific community, particularly for its intricate involvement in the nitric oxide (NO) pathway and its implications for cardiovascular health. This technical guide provides an in-depth exploration of the biological role of L-homoarginine, focusing on its synthesis, metabolism, and its dual function as a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways to facilitate further research and drug development in this promising area.

Introduction

Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. Its synthesis is primarily catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. L-homoarginine, a structural analog of L-arginine with an additional methylene (B1212753) group in its carbon chain, has been identified as a modulator of the NO pathway.[1] Low circulating levels of L-homoarginine have been consistently associated with an increased risk of cardiovascular disease and mortality, suggesting a protective role for this amino acid.[2][3][4][5] This guide delves into the core molecular mechanisms through which L-homoarginine exerts its biological effects.

L-Homoarginine Metabolism and Synthesis

L-homoarginine is endogenously synthesized from L-arginine and L-lysine through the action of arginine:glycine amidinotransferase (AGAT), the same enzyme responsible for the first step in creatine (B1669601) synthesis. In this reaction, the amidino group from L-arginine is transferred to L-lysine, forming L-homoarginine and L-ornithine. Another pathway involves the urea (B33335) cycle enzymes, where lysine (B10760008) can be carbamoylated to homocitrulline, which is then converted to L-homoarginine.

Figure 1: Biosynthesis of L-homoarginine.

L-Homoarginine in the Nitric Oxide Pathway

L-homoarginine influences the production of nitric oxide through two primary mechanisms: by acting as a substrate for nitric oxide synthase and by inhibiting the enzyme arginase.

L-Homoarginine as a Substrate for Nitric Oxide Synthase (NOS)

All three major isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—can utilize L-homoarginine as a substrate to produce nitric oxide and L-homocitrulline. However, it is a less efficient substrate compared to L-arginine, exhibiting a higher Michaelis-Menten constant (Km), indicating lower binding affinity.

Figure 2: L-homoarginine as a substrate for nitric oxide synthase.

L-Homoarginine as an Inhibitor of Arginase

Arginase is an enzyme that competes with NOS for their common substrate, L-arginine, by hydrolyzing it to L-ornithine and urea. By inhibiting arginase, L-homoarginine increases the intracellular pool of L-arginine available for NOS, thereby indirectly enhancing nitric oxide production. However, the inhibitory potency of L-homoarginine on arginase is relatively weak, with IC50 and Ki values in the millimolar range.

Figure 3: L-homoarginine inhibits arginase, increasing L-arginine for NOS.

Quantitative Data

Table 1: Kinetic Parameters of L-Homoarginine and L-Arginine for Nitric Oxide Synthase (NOS) Isoforms

| Substrate | NOS Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| L-Arginine | nNOS (rat) | 2.9 | 360 | |

| eNOS (bovine) | 2.0 | 24 | ||

| iNOS (murine) | 16 | 1030 | ||

| L-Homoarginine | nNOS (rat) | 48 | 240 | |

| iNOS (murine) | 320 | 720 |

Note: Vmax values can vary significantly based on the purity and specific activity of the enzyme preparation.

Table 2: Inhibition of Arginase Isoforms by L-Homoarginine

| Arginase Isoform | IC50 (mM) | Ki (mM) | Reference |

| Arginase 1 (human) | 8.14 ± 0.52 | 6.1 ± 0.50 | |

| Arginase 2 (human) | 2.52 ± 0.01 | 1.73 ± 0.10 |

Table 3: Kinetic Parameters of L-Homoarginine Transport by Cationic Amino Acid Transporters (CATs)

| Transporter | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| CAT1 (human) | 175 ± 7 | 12 ± 0.1 | |

| CAT2A (human) | Not saturated | >20 | |

| CAT2B (human) | 523 ± 35 | 11 ± 0.2 |

Table 4: Effects of L-Homoarginine Supplementation on Plasma Concentrations

| Study Population | Dosage | Duration | Baseline Plasma L-Homoarginine (µM) | Post-Supplementation Plasma L-Homoarginine (µM) | Change in NO metabolites | Reference |

| Healthy young volunteers | 125 mg/day | 4 weeks | 2.87 ± 0.91 | 17.3 ± 4.97 | No significant change in L-arginine/ADMA ratio | |

| Preterm neonates | N/A | N/A | 0.48 ± 0.08 (Group I) | 0.56 ± 0.04 (Group II) | No difference in plasma nitrite/nitrate |

Experimental Protocols

Quantification of L-Homoarginine in Biological Samples by HPLC

This protocol describes the analysis of L-homoarginine in plasma using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC).

5.1.1. Materials

-

Perchloric acid (0.6 M)

-

o-phthalaldehyde (OPA) solution (10 mg/mL in methanol)

-

N-acetyl-L-cysteine (NAC) solution (5 mg/mL in water)

-

Borate (B1201080) buffer (0.4 M, pH 10.4)

-

Mobile Phase A: 0.1 M Sodium acetate, 0.5% Tetrahydrofuran, pH 7.2

-

Mobile Phase B: Methanol

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

5.1.2. Sample Preparation

-

To 100 µL of plasma, add 100 µL of 0.6 M perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

5.1.3. Derivatization

-

In an autosampler vial, mix 10 µL of the sample supernatant with 10 µL of the derivatization reagent (prepared by mixing 100 µL of OPA solution, 400 µL of NAC solution, and 500 µL of borate buffer).

-

Allow the reaction to proceed for 2 minutes at room temperature.

5.1.4. HPLC Analysis

-

Inject 20 µL of the derivatized sample onto the C18 column maintained at 25°C.

-

Use a gradient elution profile starting with 90% Mobile Phase A and 10% Mobile Phase B, increasing to 60% Mobile Phase B over 15 minutes.

-

The total run time is typically 20 minutes, including column re-equilibration.

-

Quantify L-homoarginine by comparing the peak area to a standard curve of known L-homoarginine concentrations.

Figure 4: Workflow for HPLC quantification of L-homoarginine.

Measurement of Nitric Oxide Synthase (NOS) Activity (L-Citrulline Exclusion Assay)

This protocol measures NOS activity by quantifying the conversion of [3H]L-arginine to [3H]L-citrulline.

5.2.1. Materials

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 1 µg/mL leupeptin, 1 µg/mL aprotinin, 1 mM PMSF.

-

Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM MgCl2, 0.2 mM CaCl2, 10 µg/mL calmodulin, 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (B1682763) (BH4).

-

[3H]L-arginine (specific activity ~60 Ci/mmol).

-

NADPH (10 mM stock).

-

Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA.

-

Dowex AG 50W-X8 resin (Na+ form), equilibrated with Stop Buffer.

-

Scintillation cocktail.

5.2.2. Enzyme Preparation

-

Homogenize tissue or cells in ice-cold Homogenization Buffer.

-

Centrifuge at 100,000 x g for 60 minutes at 4°C.

-

The supernatant (cytosolic fraction containing nNOS and iNOS) and the pellet (membrane fraction containing eNOS, which can be solubilized) are used as the enzyme source.

5.2.3. NOS Assay

-

In a microcentrifuge tube, combine 50 µL of enzyme preparation with 50 µL of Reaction Buffer.

-

Add 10 µL of [3H]L-arginine (final concentration ~10-20 µM).

-

Initiate the reaction by adding 10 µL of 10 mM NADPH.

-

Incubate at 37°C for 15-30 minutes.

-

Terminate the reaction by adding 400 µL of ice-cold Stop Buffer.

-

Apply the reaction mixture to a column containing 1 mL of Dowex AG 50W-X8 resin.

-

Elute the [3H]L-citrulline with 2 x 1 mL of water. The positively charged [3H]L-arginine will be retained by the resin.

-

Collect the eluate in a scintillation vial, add 10 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate NOS activity based on the specific activity of [3H]L-arginine and the amount of protein in the enzyme preparation.

Arginase Inhibition Assay

This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine.

5.3.1. Materials

-

Arginase Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM MnCl2.

-

L-arginine solution (0.5 M, pH 9.7).

-

Urea color reagent (e.g., containing diacetyl monoxime).

-

Purified arginase or cell/tissue lysate.

-

L-homoarginine (or other inhibitors).

-

96-well microplate.

-

Microplate reader (540 nm).

5.3.2. Assay Protocol

-

Activate the arginase by pre-incubating the enzyme preparation in Arginase Buffer at 55°C for 10 minutes.

-

In a 96-well plate, add 25 µL of activated enzyme to wells containing 5 µL of L-homoarginine at various concentrations (or vehicle control).

-

Initiate the reaction by adding 25 µL of 0.5 M L-arginine.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 200 µL of the urea color reagent mixture.

-

Heat the plate at 95°C for 30 minutes to allow color development.

-

Cool the plate to room temperature and measure the absorbance at 540 nm.

-

Calculate the percent inhibition and determine the IC50 value from a dose-response curve.

Conclusion

L-homoarginine plays a multifaceted role in the nitric oxide pathway, acting as both a substrate for NOS and an inhibitor of arginase. While it is a less efficient substrate for NO production than L-arginine, its ability to increase the availability of L-arginine for NOS through arginase inhibition suggests a significant contribution to NO homeostasis. The consistent association of low L-homoarginine levels with cardiovascular disease underscores its potential as a biomarker and a therapeutic target. The detailed methodologies and quantitative data presented in this guide are intended to empower researchers to further investigate the intricate biology of L-homoarginine and its potential applications in drug development and clinical practice. Further research is warranted to fully elucidate the clinical implications of L-homoarginine supplementation and its impact on nitric oxide-mediated physiological and pathological processes.

References

L-Homoarginine: An Endogenous Metabolite with Emerging Significance in Mammalian Physiology and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-homoarginine, a non-proteinogenic amino acid, is an endogenous metabolite structurally similar to L-arginine, differing by an additional methylene (B1212753) group in its carbon chain. Historically considered a minor and relatively inert metabolite, a growing body of evidence has repositioned L-homoarginine as a crucial player in mammalian physiology, with significant implications for cardiovascular health, renal function, and neurological processes. This technical guide provides a comprehensive overview of the current understanding of L-homoarginine, focusing on its biosynthesis, metabolism, and physiological roles. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways.

Biosynthesis and Metabolism of L-Homoarginine

L-homoarginine is synthesized in mammals primarily in the kidneys and liver through the action of two key enzymes: L-arginine:glycine (B1666218) amidinotransferase (AGAT) and, to a lesser extent, ornithine transcarbamylase (OTC).

Biosynthesis:

The principal pathway for L-homoarginine synthesis involves the enzyme L-arginine:glycine amidinotransferase (AGAT), which is also a key enzyme in creatine (B1669601) synthesis.[1][2] In this reaction, the amidino group from L-arginine is transferred to L-lysine, yielding L-homoarginine and L-ornithine.[3][4] While the primary substrate for AGAT is glycine (for creatine synthesis), its promiscuous activity allows it to utilize L-lysine, leading to the formation of L-homoarginine.[5]

A secondary, less prominent pathway involves ornithine transcarbamylase (OTC), an enzyme of the urea (B33335) cycle. OTC can utilize L-lysine as a substrate instead of its usual substrate, L-ornithine, to produce homocitrulline, a precursor that can be converted to L-homoarginine. However, the affinity of OTC for lysine (B10760008) is significantly lower than for ornithine, making this a minor contributor to the overall L-homoarginine pool under normal physiological conditions.

Metabolism:

The metabolic fate of L-homoarginine is not fully elucidated. It is a poor substrate for arginase, the enzyme that degrades L-arginine. This resistance to degradation contributes to its relatively stable plasma concentrations. L-homoarginine can be metabolized to L-lysine and urea, though the specific enzymes involved in this conversion are not well-characterized.

The following diagram illustrates the primary biosynthetic pathway of L-homoarginine.

Caption: Primary biosynthetic pathway of L-homoarginine.

Physiological Roles and Signaling Pathways

L-homoarginine exerts its physiological effects through several mechanisms, most notably by influencing nitric oxide (NO) bioavailability and acting as a competitive inhibitor of arginase.

Role in Nitric Oxide Synthesis

L-homoarginine can serve as a substrate for all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), to produce nitric oxide (NO) and homocitrulline. However, it is a significantly less efficient substrate compared to L-arginine. The catalytic efficiency (kcat/Km) of NOS for L-homoarginine is approximately 10- to 20-fold lower than for L-arginine. This suggests that under normal physiological conditions, its direct contribution to NO production may be limited, especially in the presence of saturating concentrations of L-arginine.

Inhibition of Arginase

L-homoarginine is a competitive inhibitor of both arginase I and arginase II. By inhibiting arginase, L-homoarginine can increase the intracellular availability of L-arginine for NOS, thereby indirectly promoting NO synthesis. This is considered a key mechanism through which L-homoarginine exerts its beneficial cardiovascular effects.

The interplay between L-homoarginine, L-arginine, NOS, and arginase is depicted in the following signaling pathway diagram.

Caption: L-Homoarginine's influence on the nitric oxide pathway.

Quantitative Data

This section summarizes the available quantitative data for L-homoarginine in a series of structured tables for easy comparison.

Table 1: L-Homoarginine Concentrations in Human Plasma

| Population | Mean Concentration (µmol/L) | Reference |

| Healthy Adults | 1.66 ± 0.73 | |

| Healthy Young Volunteers | 2.87 ± 0.91 |

Table 2: Enzyme Kinetics of L-Homoarginine

| Enzyme | Parameter | Value | Species/Source | Reference |

| Arginase I | Ki | 6.1 ± 0.50 mM | Human | |

| Arginase II | Ki | 1.73 ± 0.10 mM | Human | |

| Nitric Oxide Synthase (NOS) | kcat/Km | 10- to 20-fold lower than L-arginine | Recombinant neuronal and macrophage |

Table 3: Cellular Transport Kinetics of L-Homoarginine

| Transporter | Parameter | Value (µM) | Cell Line | Reference |

| Cationic Amino Acid Transporter 1 (CAT1) | Km | 175 ± 7 | HEK293 | |

| Cationic Amino Acid Transporter 2B (CAT2B) | Km | 523 ± 35 | HEK293 | |

| b(0,+)AT-rBAT | Km | 197.0 | MDCK |

Experimental Protocols

Detailed methodologies for the quantification and functional assessment of L-homoarginine are crucial for advancing research in this field.

Quantification of L-Homoarginine by HPLC with Fluorescence Detection

This method is based on the pre-column derivatization of L-homoarginine with o-phthalaldehyde (B127526) (OPA) and a thiol-containing compound, followed by separation and detection.

Sample Preparation:

-

To 100 µL of plasma, add 300 µL of pure methanol (B129727) to precipitate proteins.

-

Vortex the mixture for 10 seconds and store at -20 °C for 1 hour.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.

Derivatization and HPLC Analysis:

-

In the autosampler, mix 1.7 µL of the sample with 1.7 µL of a derivatization solution containing o-phthalaldehyde (OPA) and 3-mercaptopropionic acid.

-

Allow the derivatization reaction to proceed for 30 seconds.

-

Inject the derivatized sample onto a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Perform isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., 50 mM sodium acetate, pH 6.8) and an organic modifier (e.g., methanol).

-

Detect the fluorescent derivative at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

The following diagram outlines the workflow for HPLC-based quantification of L-homoarginine.

Caption: HPLC quantification workflow for L-homoarginine.

Quantification of L-Homoarginine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of L-homoarginine.

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled L-homoarginine).

-

Precipitate proteins by adding 300 µL of methanol.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant, evaporate to dryness, and reconstitute in a suitable solvent (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate L-homoarginine from other matrix components using a suitable column (e.g., HILIC silica (B1680970) or C18).

-

Use an isocratic or gradient elution with a mobile phase typically consisting of an aqueous component with an additive (e.g., ammonium (B1175870) formate (B1220265) and formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Detect and quantify L-homoarginine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. A common transition for L-homoarginine is m/z 189.2 -> 144.

Arginase Activity Inhibition Assay

This assay measures the ability of L-homoarginine to inhibit the conversion of L-arginine to ornithine and urea by arginase.

-

Prepare a reaction mixture containing a buffer (e.g., 100 mM Tris-HCl, pH 7.4), MnCl2 (a cofactor for arginase), and purified arginase I or II enzyme or a cell/tissue lysate containing arginase.

-

Add varying concentrations of L-homoarginine to the reaction mixtures.

-

Initiate the reaction by adding the substrate, L-arginine.

-

Incubate the reaction at 37 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 0.72 M HCl).

-

Quantify the amount of ornithine produced, for example, by a colorimetric method using ninhydrin (B49086) or by LC-MS/MS.

-

Calculate the percentage of inhibition at each L-homoarginine concentration and determine the IC50 and Ki values.

Nitric Oxide Synthase Activity Assay

This assay determines the production of nitric oxide from L-homoarginine by NOS.

-

Prepare a reaction mixture containing a buffer, purified NOS enzyme or a cell/tissue homogenate, and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin for eNOS and nNOS).

-

Add L-homoarginine as the substrate.

-

Incubate the reaction at 37 °C for a specific time.

-

Measure the production of nitric oxide. This can be done indirectly by quantifying the stable end products of NO, nitrite (B80452) and nitrate (B79036), using the Griess reagent after the enzymatic conversion of nitrate to nitrite by nitrate reductase. Alternatively, the co-product, homocitrulline, can be measured using radiolabeled L-homoarginine or by LC-MS/MS.

Conclusion and Future Directions

L-homoarginine has emerged from relative obscurity to become a metabolite of significant interest in mammalian biology. Its roles in nitric oxide signaling and as an inhibitor of arginase position it as a key regulator of vascular and renal health. The inverse correlation between plasma L-homoarginine levels and the risk of cardiovascular and all-cause mortality underscores its potential as both a biomarker and a therapeutic target.

While significant progress has been made in understanding the biosynthesis and physiological functions of L-homoarginine, several areas warrant further investigation. The precise kinetic parameters of L-homoarginine as a substrate for the different NOS isoforms need to be definitively established. A more detailed elucidation of its metabolic pathways and the enzymes involved is also required. Furthermore, large-scale clinical trials are necessary to validate the therapeutic potential of L-homoarginine supplementation in various disease contexts. The continued development and refinement of analytical methods will be crucial for advancing our understanding of this fascinating endogenous metabolite and its role in health and disease.

References

- 1. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of L-Homoarginine as an Enzyme Inhibitor: A Technical Guide

Executive Summary: L-Homoarginine (H-HomoArg-OH), a non-proteinogenic amino acid and a homolog of L-arginine, has garnered significant attention in biomedical research, particularly for its association with cardiovascular health. Its mechanism of action is multifaceted, primarily revolving around its interaction with enzymes central to L-arginine metabolism. This document provides a detailed examination of L-homoarginine's role as a competitive inhibitor of arginase isoforms and as a substrate for nitric oxide synthases (NOS). We present quantitative kinetic data, detailed experimental protocols for assessing its inhibitory activity, and visual diagrams of the relevant biochemical pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of L-homoarginine and related compounds.

Core Mechanisms of Enzyme Interaction

L-homoarginine's structural similarity to L-arginine, differing by only a single methylene (B1212753) group in its carbon chain, is the basis for its interaction with arginine-metabolizing enzymes.[1] It primarily engages with two key enzyme families: Arginases and Nitric Oxide Synthases.

Inhibition of Arginase

Arginase is a critical enzyme in the urea (B33335) cycle that hydrolyzes L-arginine to produce ornithine and urea.[1] By doing so, it competes with Nitric Oxide Synthase for their common substrate, L-arginine. L-homoarginine acts as a competitive inhibitor of both major arginase isoforms, Arginase 1 (liver-type) and Arginase 2 (kidney-type).[2][3] It vies with L-arginine for binding to the active site of the enzyme, thereby reducing the rate of ornithine and urea production.

However, studies indicate that this inhibition is relatively weak, with inhibitory constants (Ki) in the millimolar (mM) range.[2] At typical physiological concentrations of L-homoarginine (1-10 µM), both arginase isoforms retain over 90% of their activity. This suggests that under normal physiological conditions, the direct inhibition of arginase by L-homoarginine is unlikely to be a significant contributor to its observed biological effects.

Interaction with Nitric Oxide Synthase (NOS)

Nitric Oxide Synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems, from L-arginine. L-homoarginine is not a classical inhibitor of NOS but rather serves as an alternative, less efficient substrate .

All three NOS isoforms (eNOS, iNOS, and nNOS) can utilize L-homoarginine to produce NO and L-homocitrulline. However, the catalytic efficiency is markedly lower compared to L-arginine. This leads to a reduced rate of NO production when L-homoarginine is the substrate. Therefore, in an environment containing both L-arginine and L-homoarginine, the latter can compete with L-arginine for the NOS active site, leading to an overall decrease in NO synthesis. The consumption of NADPH, a necessary cofactor, is also higher for NO formation from L-homoarginine compared to L-arginine.

Other Enzyme Interactions

-

Aminopeptidase (B13392206) B: L-homoarginine has been identified as a potent competitive inhibitor of porcine liver aminopeptidase B, an enzyme that cleaves basic amino acids from the N-terminus of peptides.

-

Tissue-Nonspecific Alkaline Phosphatases (TNAP): L-homoarginine is also known to be an inhibitor of TNAP.

Quantitative Inhibition Data

The inhibitory potential of L-homoarginine has been quantified for several enzymes. The following table summarizes the key kinetic parameters.

| Enzyme Target | Inhibitor | Substrate | IC50 | Ki (Inhibition Constant) | Inhibition Type | Source |

| Human Arginase 1 | L-Homoarginine | L-Arginine | 8.14 ± 0.52 mM | 6.1 ± 0.50 mM | Competitive | |

| Human Arginase 2 | L-Homoarginine | L-Arginine | 2.52 ± 0.01 mM | 1.73 ± 0.10 mM | Competitive | |

| Cationic Amino Acid Transporter (y+) | L-Homoarginine | L-Arginine | 1.32 mM | Not Reported | Competitive (Transport) |

Signaling Pathways and Metabolic Context

The biological effects of L-homoarginine are best understood in the context of L-arginine metabolism, where a delicate balance between the NOS and arginase pathways determines the bioavailability of NO.

Experimental Protocols

Precise and reproducible experimental design is crucial for characterizing enzyme inhibitors. Below are detailed methodologies for assessing the effect of L-homoarginine on arginase and NOS activity.

Arginase Inhibition Assay (Urea-Based Colorimetric Method)

This protocol is adapted from established methods for measuring arginase activity by quantifying urea production.

A. Materials and Reagents:

-

Recombinant human Arginase 1 or Arginase 2

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.1% Triton X-100, protease inhibitors

-

Activation Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂

-

Substrate: 0.5 M L-arginine (pH 9.7)

-

L-Homoarginine stock solution (e.g., 100 mM in water)

-

Acid Stop Mix: H₂SO₄:H₃PO₄:H₂O in a 1:3:7 ratio

-

Colorimetric Reagent: 9% α-isonitrosopropiophenone (ISPF) in absolute ethanol

-

96-well microplate and plate reader (540 nm)

B. Protocol:

-

Enzyme Activation: In a microcentrifuge tube, add 50 µL of enzyme lysate or purified enzyme to 75 µL of Activation Buffer. Heat at 55-60°C for 10 minutes to activate the enzyme with manganese ions.

-

Inhibitor Incubation: In a 96-well plate, add 25 µL of the activated enzyme solution to wells. Add 25 µL of L-homoarginine dilutions (to achieve desired final concentrations) or vehicle control (water). Incubate for 15-30 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding 50 µL of pre-warmed (37°C) 0.5 M L-arginine to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Stop Reaction: Terminate the reaction by adding 400 µL of the Acid Stop Mix to each well.

-

Color Development: Add 25 µL of the Colorimetric Reagent (ISPF) to each well. Seal the plate and heat at 100°C for 45 minutes.

-

Readout: Cool the plate to room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

-

Analysis: Calculate the percentage of inhibition for each L-homoarginine concentration relative to the control and determine the IC50 value by non-linear regression.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent Method)

This protocol measures total NO production by quantifying its stable end-products, nitrite (B80452) and nitrate (B79036).

A. Materials and Reagents:

-

Purified NOS enzyme (e.g., eNOS, nNOS, or iNOS) or cell/tissue homogenate

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.4)

-

Reaction Mix Components: L-arginine, NADPH, FAD, FMN, (6R)-tetrahydrobiopterin (BH4), Calmodulin (for eNOS/nNOS)

-

L-Homoarginine stock solution

-

Nitrate Reductase

-

Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water)

-

Sodium nitrite standard curve solutions

-

96-well microplate and plate reader (540 nm)

B. Protocol:

-

Prepare Reaction Mix: Prepare a master reaction mix containing all cofactors (NADPH, FAD, FMN, BH4, Calmodulin) and the substrate (L-arginine) in Assay Buffer.

-

Enzyme/Inhibitor Setup: To wells of a 96-well plate, add the NOS enzyme source. Add varying concentrations of L-homoarginine (as a competing substrate) or a known inhibitor (e.g., L-NAME) for controls. Include a no-enzyme blank.

-

Initiate Reaction: Start the reaction by adding the Reaction Mix to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).

-

Nitrate Reduction: After incubation, add Nitrate Reductase and its cofactor (NADPH) to each well to convert any nitrate to nitrite. Incubate for 20-30 minutes at 37°C.

-

Color Development (Griess Reaction): Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add Component B and incubate for another 5-10 minutes. A pink/magenta color will develop.

-

Readout: Measure the absorbance at 540 nm.

-

Analysis: Quantify the amount of nitrite in each well using the sodium nitrite standard curve. Determine the effect of L-homoarginine on the rate of NO production compared to the L-arginine-only control.

Conclusion

L-homoarginine exhibits a dual mechanism of action centered on the key enzymes of L-arginine metabolism. It acts as a weak competitive inhibitor of arginase and a less potent substrate for nitric oxide synthase. While its direct inhibition of arginase at physiological concentrations appears limited, its ability to compete with L-arginine for both arginase and NOS positions it as a modulator of NO bioavailability. Understanding these intricate interactions is paramount for researchers in cardiovascular physiology and for professionals developing novel therapeutics targeting the L-arginine/NO pathway. The protocols and data presented herein provide a foundational guide for the continued investigation of L-homoarginine and its derivatives.

References

- 1. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

L-Homoarginine: A Comprehensive Technical Guide on its Discovery, Biochemistry, and Evolving Role in Human Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homoarginine, a non-proteinogenic amino acid, has transitioned from a relatively obscure molecule to a significant subject of interest in biomedical research. Initially identified in plants, its endogenous synthesis and multifaceted roles in human physiology, particularly in the cardiovascular and nervous systems, are now increasingly understood. This technical guide provides an in-depth exploration of the discovery and history of L-homoarginine research, its biochemical pathways, detailed experimental protocols for its study, and its emerging significance as a biomarker and potential therapeutic agent. Quantitative data are summarized in structured tables, and key signaling and experimental pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery and History of L-Homoarginine Research

The journey of L-homoarginine research began in the early 1960s with its isolation and characterization from the seeds of plants belonging to the Lathyrus genus. These initial discoveries laid the groundwork for understanding its chemical properties and distinguishing it from its close structural analog, L-arginine. It was initially considered an antimetabolite of arginine. However, the paradigm shifted significantly with the discovery of its endogenous synthesis in mammals and its role as a substrate for nitric oxide synthase (NOS). A pivotal moment in its research history was the identification of L-arginine:glycine amidinotransferase (AGAT) as the primary enzyme responsible for its synthesis in humans.[1][2] More recently, large-scale epidemiological studies have solidified the clinical relevance of L-homoarginine, demonstrating a strong inverse correlation between its circulating levels and the risk of cardiovascular disease and mortality.[3][4][5] This has spurred a new wave of research into its potential as a diagnostic marker and therapeutic target.

Table 1: Key Milestones in L-Homoarginine Research

| Year | Milestone | Reference(s) |

| 1962-1963 | First isolation and characterization of L-homoarginine from seeds of Lathyrus cicera and Lathyrus sativus. | |

| Late 1990s | Characterization of L-homoarginine as a substrate for nitric oxide synthase (NOS) isoforms. | |

| 2008 | Report on the increase of L-homoarginine concentration in maternal plasma during human pregnancy, sparking renewed interest. | |

| 2010 | Large-scale clinical study (LURIC) links low serum L-homoarginine levels to increased cardiovascular and all-cause mortality. | |

| 2013 | Genome-wide association studies (GWAS) identify L-arginine:glycine amidinotransferase (AGAT) as the key enzyme for L-homoarginine synthesis in humans. | |

| 2013-Present | Numerous studies confirm the association of low L-homoarginine with cardiovascular disease, chronic kidney disease, and stroke. | |

| 2016 | First human supplementation studies with L-homoarginine demonstrate its safety and pharmacokinetic profile. |

Biochemistry of L-Homoarginine

Synthesis and Metabolism

L-homoarginine is endogenously synthesized from L-lysine and L-arginine primarily through the action of L-arginine:glycine amidinotransferase (AGAT). This enzyme, which is also crucial for creatine (B1669601) synthesis, transfers an amidino group from L-arginine to the ε-amino group of L-lysine, yielding L-homoarginine and L-ornithine. Another, likely minor, pathway involves ornithine transcarbamylase (OTC), an enzyme of the urea (B33335) cycle.

Catabolism of L-homoarginine is not fully elucidated, but it can be metabolized by arginase to urea and L-lysine, although it is a weaker substrate than L-arginine. It can also be a substrate for nitric oxide synthase (NOS), producing nitric oxide (NO) and L-homocitrulline.

Signaling Pathways

The primary signaling pathway influenced by L-homoarginine is the nitric oxide (NO) pathway. As a substrate for NOS, L-homoarginine contributes to the production of NO, a critical signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC), which in turn converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects, including smooth muscle relaxation and vasodilation.

L-homoarginine also acts as a weak inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine. By inhibiting arginase, L-homoarginine may indirectly increase the bioavailability of L-arginine for NO production.

Quantitative Data

Table 2: Plasma Concentrations of L-Homoarginine in Health and Disease

| Population | Mean ± SD or Median [IQR] (µmol/L) | Reference(s) |

| Healthy Adults | 2.6 ± 1.1 | |

| Healthy Young Volunteers (Baseline) | 2.87 ± 0.91 | |

| Survivors (10-year follow-up) | 1.25 | |

| Non-survivors (10-year follow-up) | 0.89 | |

| Patients with Coronary Angiography | 2.6 ± 1.1 | |

| Hemodialysis Patients | 1.2 ± 0.5 | |

| Chronic Kidney Disease (CKD) | 2.5 ± 1.1 | |

| CKD with GFR < 30 ml/min | 2.05 ± 0.78 | |

| Stroke Patients (Lowest Tertile) | 0.77 [0.59-0.87] | |

| Pregnant Women (Third Trimester) | 5.3 ± 1.5 |

Table 3: Enzyme Kinetics of L-Homoarginine

| Enzyme | Parameter | Value | Organism/System | Reference(s) |

| Nitric Oxide Synthase (NOS) | kcat/Km | Decreased vs. L-arginine | Purified recombinant | |

| Arginase 1 | IC50 | 8.14 ± 0.52 mM | Human recombinant | |

| Arginase 1 | Ki | 6.1 ± 0.50 mM | Human recombinant | |

| Arginase 2 | IC50 | 2.52 ± 0.01 mM | Human recombinant | |

| Arginase 2 | Ki | 1.73 ± 0.10 mM | Human recombinant |

Experimental Protocols

Quantification of L-Homoarginine in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of L-homoarginine in plasma. Specific parameters may need optimization based on the instrumentation available.

Methodology:

-

Sample Preparation:

-

To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., methanol containing a stable isotope-labeled internal standard such as L-homoarginine-d4).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar L-homoarginine.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-homoarginine: Q1 189.1 -> Q3 70.1

-

L-homoarginine-d4 (Internal Standard): Q1 193.1 -> Q3 74.1

-

-

Instrument parameters such as collision energy and declustering potential should be optimized for the specific mass spectrometer used.

-

-

Quantification:

-

A standard curve is prepared by spiking known concentrations of L-homoarginine into a surrogate matrix (e.g., charcoal-stripped plasma).

-

The concentration of L-homoarginine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Nitric Oxide Synthase (NOS) Activity Assay

NOS activity can be assessed by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl (pH 7.4), CaCl₂, NADPH, FAD, FMN, and tetrahydrobiopterin.

-

Add purified NOS enzyme or cell/tissue homogenate to the reaction buffer.

-

-

Initiation of Reaction:

-

Add L-[³H]arginine to the reaction mixture to a final concentration in the low micromolar range.

-

To test the effect of L-homoarginine, it can be added as a competing substrate.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA and a cation exchange resin).

-

-

Separation and Quantification:

-

The cation exchange resin will bind the positively charged L-[³H]arginine, while the neutral L-[³H]citrulline will remain in the supernatant.

-

Centrifuge the samples and measure the radioactivity in the supernatant using a scintillation counter.

-

NOS activity is calculated based on the amount of L-[³H]citrulline produced per unit time per amount of protein.

-

Arginase Activity Assay

Arginase activity can be determined by measuring the production of urea from L-arginine.

Methodology:

-

Enzyme Activation:

-

Pre-incubate the sample (e.g., cell lysate) with a manganese chloride solution to activate the arginase.

-

-

Reaction Initiation:

-

Add L-arginine to the activated enzyme solution to start the reaction. To assess the inhibitory effect of L-homoarginine, it can be included in this step at various concentrations.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time.

-

-

Reaction Termination:

-

Stop the reaction by adding a strong acid solution (e.g., a mixture of sulfuric, phosphoric, and perchloric acids).

-

-

Urea Quantification:

-

Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) that reacts with urea to produce a colored product.

-

Heat the mixture to develop the color.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculate the arginase activity based on a urea standard curve.

-

Conclusion and Future Directions

The body of research on L-homoarginine has grown substantially, establishing it as a molecule of significant physiological and clinical relevance. Its role in the nitric oxide pathway and its strong association with cardiovascular health underscore its potential as both a biomarker and a therapeutic target. The detailed methodologies provided in this guide are intended to facilitate further research into the nuanced mechanisms of L-homoarginine action and its potential applications in drug development.

Future research should focus on several key areas:

-

Elucidating the complete catabolic pathway of L-homoarginine.

-

Investigating the downstream effects of NO produced specifically from L-homoarginine.

-

Conducting large-scale, long-term clinical trials to definitively assess the therapeutic benefits of L-homoarginine supplementation in various diseases.

-

Exploring the regulation of AGAT expression and activity as a potential therapeutic target.

A deeper understanding of L-homoarginine's biology will undoubtedly open new avenues for the diagnosis, prevention, and treatment of a range of human diseases.

References

- 1. Homoarginine and Progression of Chronic Kidney Disease: Results from the Mild to Moderate Kidney Disease Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-homoarginine and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-homoarginine is associated with decreased cardiovascular- and all-cause mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

A Technical Guide to L-Homoarginine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of L-Homoarginine hydrochloride (H-HomoArg-OH.HCl), a key compound in biochemical research. It details its chemical properties, biological roles, and its applications in studying nitric oxide signaling and enzyme inhibition.

Core Chemical Properties

L-Homoarginine hydrochloride is the salt form of L-homoarginine, a non-proteinogenic amino acid. Structurally, it is an analogue of L-arginine, distinguished by an additional methylene (B1212753) group in its side chain.[1] This modification is crucial to its biochemical function. The hydrochloride salt form enhances the compound's stability, crystallinity, and solubility in aqueous solutions for experimental use.[1]

A summary of its key identifiers and properties is presented below.

| Property | Value | References |

| CAS Number | 1483-01-8 | [2][3][4] |

| Molecular Formula | C₇H₁₇ClN₄O₂ | |

| Molecular Weight | 224.69 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Synonyms | This compound, (S)-2-Amino-6-guanidinohexanoic acid hydrochloride, N6-(Aminoiminomethyl)-L-lysine Hydrochloride |

Biological Significance and Applications

L-Homoarginine hydrochloride serves as a critical tool in biochemical and pharmacological research, primarily due to its relationship with L-arginine and its metabolic pathways.

2.1. Nitric Oxide Synthase (NOS) Inhibition

The primary application of L-Homoarginine is in the study of nitric oxide (NO) production. It acts as both an alternative, less efficient substrate and a mild competitive inhibitor for Nitric Oxide Synthase (NOS) enzymes. NOS enzymes catalyze the production of NO from L-arginine, a critical signaling molecule in cardiovascular and neurological processes. By competing with the natural substrate, L-Homoarginine allows researchers to modulate and investigate the nitric oxide signaling pathway. This is particularly relevant in research concerning cardiovascular health, including blood flow and pressure regulation.

2.2. Alkaline Phosphatase Inhibition

L-Homoarginine is also recognized as a specific inhibitor of tissue-nonspecific alkaline phosphatase (TNALP) and other alkaline phosphatase isoenzymes. This inhibitory action is valuable for differentiating between various alkaline phosphatase isoenzymes in experimental settings.

The diagram below illustrates the competitive inhibition mechanism of L-Homoarginine on Nitric Oxide Synthase.

Caption: Competitive inhibition of Nitric Oxide Synthase by L-Homoarginine.

Experimental Protocols & Methodologies

The effective use of L-Homoarginine hydrochloride in research requires proper handling and preparation.

3.1. Solubility and Solution Preparation

-

Aqueous Solutions: The compound is soluble in water. A stock solution of 10 mM can be prepared in water, with sonication recommended to aid dissolution. For cell culture applications, it is advised to filter and sterilize the aqueous solution with a 0.22 μm filter before use.

-

DMSO: Solubility in DMSO is very low.

3.2. Storage and Stability

-

Powder: The solid powder should be stored at 4°C, sealed, and kept away from moisture. Long-term storage at -20°C is recommended for up to three years.

-

Stock Solutions: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

3.3. Example Experimental Workflow: NOS Inhibition Assay

The following workflow outlines a general procedure for assessing the inhibitory effect of L-Homoarginine on NOS activity.

References

Natural occurrence and dietary sources of L-homoarginine

An In-depth Technical Guide on the Natural Occurrence and Dietary Sources of L-homoarginine

Introduction

L-homoarginine is a non-proteinogenic, cationic alpha-amino acid, structurally similar to L-arginine but with an additional methylene (B1212753) group in its carbon chain.[1] It is considered a non-essential amino acid as it can be synthesized endogenously.[2] Physiologically, L-homoarginine is involved in the nitric oxide (NO) signaling pathway, serving as an alternative substrate for nitric oxide synthase (NOS), and has been identified as a potential biomarker for cardiovascular health.[1][3][4] This guide provides a comprehensive overview of the natural occurrence, dietary sources, biosynthesis, and analytical methodologies for L-homoarginine, targeted at researchers, scientists, and professionals in drug development.

Natural Occurrence

L-homoarginine is found across different biological kingdoms, from microorganisms to plants and animals.

In Animals and Humans

In mammals, L-homoarginine is synthesized in various organs, with the liver and kidneys being primary sites. It is also detected in the brain, where its presence is attributed to both local synthesis and uptake via cationic amino acid transporters. The synthesis is carried out by tissue-specific enzymes, primarily L-arginine:glycine amidinotransferase (AGAT) and ornithine transcarbamoylase (OTC). L-homoarginine is present in most bodily fluids, and its concentration in plasma is often studied in relation to cardiovascular diseases.

In Plants

L-homoarginine has been identified in certain plant species. It was first characterized in the seeds of Lathyrus sativus (grass pea). It is also found in other pea pulses like Lathyrus cicera.

In Microorganisms

The biosynthesis of L-homoarginine has been noted in microorganisms. For instance, in Pseudomonas syringae pv. phaseolicola, the causative agent of "halo blight" disease in beans, an amidinotransferase catalyzes the formation of L-homoarginine as a precursor to the phytotoxin phaseolotoxin. It has also been shown to act as a growth inhibitor for certain microbes like Staphylococcus aureus and Escherichia coli.

Biosynthesis and Metabolism

The primary pathway for L-homoarginine synthesis in animals involves the transfer of an amidino group from L-arginine to the amino group of L-lysine. This reaction is catalyzed by L-arginine:glycine amidinotransferase (AGAT), an enzyme also crucial for creatine (B1669601) biosynthesis. Another pathway involves the enzyme ornithine transcarbamylase (OTC), part of the urea (B33335) cycle, which can use lysine (B10760008) as a substrate, albeit less efficiently than ornithine.

Once synthesized, L-homoarginine can act as a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO) and L-homocitrulline. It is also a known inhibitor of arginase, an enzyme that degrades L-arginine, thereby potentially increasing the bioavailability of L-arginine for NO production.

Biosynthesis and key metabolic roles of L-homoarginine.

Dietary Sources

While endogenously synthesized, L-homoarginine can also be obtained from dietary sources, although comprehensive quantitative data across a wide range of foods is limited. It has been detected in grass pea and cow's milk. Given that L-lysine is a direct precursor, foods rich in lysine and arginine may contribute to L-homoarginine pools.

Table 1: Known and Potential Dietary Sources of L-homoarginine

| Food Category | Specific Food Item | L-homoarginine Presence | Notes |

| Legumes | Grass Pea (Lathyrus sativus) | Detected | One of the first identified natural sources. |

| Legumes | Pea Pulses (Lathyrus cicera) | Present | |

| Dairy | Cow's Milk | Detected | |

| Meat & Poultry | Turkey, Chicken | Potential | High in L-arginine and L-lysine, precursors for synthesis. |

| Nuts & Seeds | Pumpkin Seeds, Peanuts, Walnuts | Potential | Rich sources of L-arginine. |

L-homoarginine in the Nitric Oxide Pathway

The L-arginine:nitric oxide pathway is a critical signaling system for various physiological processes, including vasodilation and immune response. L-homoarginine serves as an alternative, albeit less efficient, substrate for nitric oxide synthase (NOS) compared to L-arginine. By competing with L-arginine for NOS and inhibiting arginase, L-homoarginine can modulate the overall production of NO. Low plasma levels of L-homoarginine have been associated with endothelial dysfunction and are considered a risk marker for cardiovascular disease.

References

- 1. Homoarginine - Wikipedia [en.wikipedia.org]

- 2. Novel Biosynthesis, Metabolism and Physiological Functions of L-Homoarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Stability and Recommended Storage of H-HomoArg-OH.HCl Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-HomoArg-OH.HCl (L-Homoarginine hydrochloride) powder. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.

Summary of Recommended Storage Conditions

Proper storage is crucial for maintaining the chemical and physical integrity of this compound powder. Based on information from various suppliers, the following conditions are recommended.

| Condition | Temperature | Duration | Additional Notes |

| Long-Term Storage (Powder) | -20°C | Up to 3 years[1] | Store in a tightly sealed container, protected from moisture. |

| Short-Term Storage (Powder) | Room Temperature | Information not available | For short durations, keep in a cool, dry place away from direct sunlight. |

| Stock Solutions | -80°C | Up to 1 year[1] | --- |

Physicochemical Properties and Stability Profile

This compound is the hydrochloride salt of L-homoarginine, a non-proteinogenic amino acid. The hydrochloride form enhances its solubility in aqueous solutions. The stability of the powder is influenced by temperature, moisture, and light.

Thermal Stability: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not readily available in public literature, the melting point is reported to be in the range of 213-215 °C[2]. As a general precaution for amino acid hydrochlorides, exposure to high temperatures should be avoided to prevent degradation.

Hygroscopicity: this compound is known to be moisture-sensitive. It is crucial to store the powder in a dry environment and to handle it in a controlled atmosphere (e.g., a glove box) when possible to prevent water absorption, which could lead to chemical degradation or physical changes.

Photostability: Specific photostability studies on this compound powder are not extensively documented. However, as with many organic compounds, exposure to UV and visible light should be minimized to prevent potential photodegradation. Storage in amber vials or light-proof containers is recommended.

Experimental Protocols for Stability Assessment

The following are proposed experimental protocols for assessing the stability of this compound powder, based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).

Accelerated Stability Testing

Objective: To investigate the degradation of this compound powder under stressed conditions to predict its long-term stability.

Methodology:

-

Sample Preparation: Aliquot approximately 10 mg of this compound powder into several amber glass vials.

-

Stress Conditions: Expose the samples to the following conditions in a stability chamber for a period of 6 months:

-

40°C ± 2°C / 75% RH ± 5% RH

-

25°C ± 2°C / 60% RH ± 5% RH (as a control)

-

-

Time Points: Withdraw samples for analysis at 0, 1, 3, and 6 months.

-

Analysis: Analyze the samples for purity and degradation products using a stability-indicating HPLC method (see section 3.3). Assess physical properties such as appearance and color.

Photostability Testing

Objective: To evaluate the effect of light exposure on the stability of this compound powder.

Methodology:

-

Sample Preparation: Spread a thin layer of this compound powder (not more than 3 mm thick) in a chemically inert, transparent container. Prepare a control sample by wrapping an identical container in aluminum foil.

-